molecular formula C9H11BrClNO2 B6169497 ethyl 4-amino-3-bromobenzoate hydrochloride CAS No. 865139-46-4

ethyl 4-amino-3-bromobenzoate hydrochloride

Cat. No.: B6169497
CAS No.: 865139-46-4
M. Wt: 280.5
InChI Key:
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Description

Ethyl 4-amino-3-bromobenzoate hydrochloride is an organic compound with the molecular formula C9H10BrNO2·HCl. It is a derivative of benzoic acid and contains both amino and bromine substituents on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-bromobenzoate hydrochloride can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is often purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 4-amino-3-hydroxybenzoate or ethyl 4-amino-3-alkoxybenzoate.

    Reduction: Ethyl 4-amino-3-bromobenzoate.

    Oxidation: Ethyl 4-nitro-3-bromobenzoate

Scientific Research Applications

Ethyl 4-amino-3-bromobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the benzene ring allow it to form hydrogen bonds and halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity .

Comparison with Similar Compounds

Ethyl 4-amino-3-bromobenzoate hydrochloride can be compared with other similar compounds such as:

    Methyl 4-amino-3-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-amino-3-chlorobenzoate: Contains a chlorine atom instead of a bromine atom.

    Ethyl 4-amino-3-iodobenzoate: Contains an iodine atom instead of a bromine atom

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and bromine substituents allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

865139-46-4

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.5

Purity

95

Origin of Product

United States

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